molecular formula C21H21ClN4O3S2 B305260 methyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate

methyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate

Cat. No. B305260
M. Wt: 477 g/mol
InChI Key: QJZJWGCOMHSHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of methyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate is not fully understood. However, it is believed to exert its antimicrobial and antifungal properties by inhibiting the synthesis of cell wall components in microorganisms. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
Methyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells. It has also been shown to decrease the levels of inflammatory cytokines in cells.

Advantages and Limitations for Lab Experiments

Methyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate has several advantages for lab experiments. It is a stable compound and can be easily synthesized using various methods. It also possesses antimicrobial, antifungal, and anticancer properties, making it a useful compound for studying the effects of these diseases on cells.
However, there are also limitations to using this compound in lab experiments. It has been shown to have cytotoxic effects on cells at high concentrations, which can limit its use in certain experiments. It is also important to note that the effects of this compound may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of methyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate. One potential direction is the study of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its effects on different types of cancer cells and the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects on cells.
In conclusion, methyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It possesses antimicrobial, antifungal, and anticancer properties and has potential use in the treatment of Alzheimer's disease and Parkinson's disease. While there are limitations to using this compound in lab experiments, further studies are needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

Methyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate has been synthesized using various methods. One of the most common methods is the reaction of 2-chlorobenzoic acid with thionyl chloride, followed by the reaction with 5-(benzylthio)-4-methyl-1,2,4-triazole-3-thiol. The resulting product is then reacted with methyl 2-aminoacetate hydrochloride to obtain the final product.

Scientific Research Applications

Methyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate has been extensively studied for its potential use in various scientific research applications. It has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

methyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate

Molecular Formula

C21H21ClN4O3S2

Molecular Weight

477 g/mol

IUPAC Name

methyl 5-[[2-[[5-(benzylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-2-chlorobenzoate

InChI

InChI=1S/C21H21ClN4O3S2/c1-26-18(12-30-11-14-6-4-3-5-7-14)24-25-21(26)31-13-19(27)23-15-8-9-17(22)16(10-15)20(28)29-2/h3-10H,11-13H2,1-2H3,(H,23,27)

InChI Key

QJZJWGCOMHSHQC-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)CSCC3=CC=CC=C3

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)CSCC3=CC=CC=C3

Origin of Product

United States

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